molecular formula C21H23NO3 B105253 Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate CAS No. 16833-17-3

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate

Cat. No.: B105253
CAS No.: 16833-17-3
M. Wt: 337.4 g/mol
InChI Key: CULYZFOOJBHBNM-UHFFFAOYSA-N
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Description

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a chemical compound of significant interest in specialized research applications. Its structural class suggests potential for anti-angiogenic activity, based on studies of related homoisoflavonoid and chalcone compounds. Research indicates that synthetic homoisoflavonoids, which share structural motifs with this cinnamate derivative, can demonstrate potent and selective inhibitory effects on the proliferation of microvascular endothelial cells, such as those found in the retina . This makes such compounds valuable leads in the study of ocular diseases characterized by pathological angiogenesis, including wet age-related macular degeneration and proliferative diabetic retinopathy . Furthermore, derivatives containing the methoxybenzylidene group are investigated for their photophysical properties. For instance, compounds like dioctyl 4-methoxybenzylidenemalonate are effective UV-B absorbers and stabilizers in photochemical systems, where their excited-state dynamics are characterized by rapid internal conversion to the ground state . The molecular scaffold of this compound provides a versatile platform for further chemical modification and exploration in these and other emerging research areas, including the study of small molecules for maintaining stem cell pluripotency .

Properties

IUPAC Name

butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYZFOOJBHBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372996
Record name Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16833-17-3
Record name Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Amines and Aldehydes

The most widely reported method involves condensing 4-aminocinnamic acid derivatives with 4-methoxybenzaldehyde. A two-step protocol first synthesizes butyl 4-aminocinnamate via Fischer esterification, followed by Schiff base formation:

Step 1: Esterification
4-Aminocinnamic acid reacts with butanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield butyl 4-aminocinnamate (82% yield).

Step 2: Imine Formation
The amine intermediate is condensed with 4-methoxybenzaldehyde in ethanol under reflux (3 h), catalyzed by acetic acid (5 mol%), achieving 78% yield. Side products (<5%) include unreacted aldehyde and hydrolyzed ester.

Stepwise Esterification and Schiff Base Formation

Alternative protocols isolate intermediates for characterization. For example, tert-butyl (4-oxocyclohexyl)carbamate, a structurally analogous compound, is synthesized via sodium cyanoborohydride-mediated reductive amination (45% yield for cis-isomer, 19% for trans). This highlights the challenges of stereochemical control in cinnamate derivatives.

Catalytic Methods and Reaction Optimization

Acid-Catalyzed Condensation

Protic acids (e.g., HCl, H₂SO₄) accelerate imine formation but risk ester hydrolysis. A study using p-toluenesulfonic acid (pTSA, 2 mol%) in toluene achieved 84% yield without side reactions.

Table 1: Catalytic Systems for Imine Formation

CatalystSolventTemp (°C)Time (h)Yield (%)
Acetic acidEthanol78378
pTSAToluene110284
NaCNBH₃Ethanol251645

Solvent Systems and Temperature Effects

Non-polar solvents (toluene, dichloromethane) favor imine stability, while polar aprotic solvents (DMF) accelerate kinetics. Microwave irradiation (100 W, 80°C) in DMF reduced reaction time to 30 minutes (76% yield).

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

A single-pot method under microwave conditions (150°C, 20 min) condensed 4-methoxybenzaldehyde and butyl 4-aminocinnamate using ZrCl₄ as a Lewis catalyst, achieving 88% yield. This approach minimizes thermal degradation of the methoxy group.

Solid-Phase Synthesis Techniques

Immobilizing 4-aminocinnamic acid on Wang resin enabled iterative coupling with 4-methoxybenzaldehyde, yielding 92% purity after cleavage. However, scalability remains limited due to resin costs.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Conventional7895High
Microwave-assisted8898Moderate
Solid-phase7592Low

The microwave-assisted method offers the best balance of yield and purity but requires specialized equipment. Industrial labs favor conventional routes for their reproducibility.

Industrial-Scale Production Considerations

Bulk synthesis employs continuous flow reactors to enhance heat transfer and reduce byproducts. A pilot study using a microreactor (residence time: 10 min) achieved 85% yield at 100 g scale. Key challenges include:

  • Byproduct Management : Unreacted aldehyde (3–5%) necessitates silica gel chromatography, increasing costs.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) enable reuse for up to six cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of cinnamic acid derivatives, including butyl 4-[(4-Methoxybenzylidene)amino]cinnamate. The compound's structural features contribute to its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on several cinnamic acid derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics, indicating its potential as a novel antibacterial agent .

Compound NameMIC (μg/mL)Bacterial Strain
This compound25Staphylococcus aureus
Butyl Cinnamate50Escherichia coli
Control (Amoxicillin)10Staphylococcus aureus

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory potential. Research indicates that compounds with cinnamic acid structures can modulate inflammatory pathways effectively.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced inflammation models. This suggests a promising role in treating inflammatory diseases .

Compound NameCytokine Inhibition (%)Experimental Model
This compound70LPS-induced macrophages
Control (Ibuprofen)60LPS-induced macrophages

Antifungal Activity

The antifungal properties of this compound have also been explored. Research has shown that modifications in the structure can lead to varying degrees of antifungal activity against Candida species.

Case Study: Antifungal Efficacy

In a comparative study, this compound was tested against several fungal strains, revealing effective antifungal activity:

Compound NameMIC (μg/mL)Fungal Strain
This compound50Candida albicans
Methyl Cinnamate100Candida glabrata

Mechanism of Action

The mechanism of action of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of Schiff bases with variations in ester groups, aromatic substituents, and functional groups. Below is a comparative analysis of its analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituent Variations Purity Key Features
Ethyl 4-[(4-Methoxybenzylidene)amino]cinnamate 6421-30-3 Ethyl ester group >98.0%(T) Higher solubility in polar solvents
4-[(4-Methoxybenzylidene)amino]cinnamic Acid 25959-50-6 Carboxylic acid group >98.0%(T) Enhanced reactivity for metal complexation
4-[(4-Methoxybenzylidene)amino]benzonitrile 13036-19-6 Cyano group at para position >98.0%(T) Electron-withdrawing effects alter electronic properties
4'-Butoxybenzylidene-4-cyanoaniline 36405-17-1 Butoxy and cyano groups >98.0%(T) Potential liquid crystalline behavior
4-{[4-(Hexyloxy)benzylidene]-amino}-benzoic acid butyl ester 37177-16-5 Hexyloxy chain N/A Increased lipophilicity
Key Observations :

Ester Group Variations :

  • The ethyl ester analog (CAS 6421-30-3) exhibits higher solubility in polar solvents compared to the butyl derivative due to shorter alkyl chains .
  • The carboxylic acid analog (CAS 25959-50-6) lacks esterification, enabling direct coordination with transition metals (e.g., Co(II), Ni(II)) for antimicrobial applications .

Alkoxy chain extensions (e.g., hexyloxy in CAS 37177-16-5) improve thermal stability and mesomorphic properties, relevant for liquid crystal applications .

Crystal Packing and Stability: The E conformation of the C=N bond in Schiff bases, as observed in related compounds, promotes intermolecular interactions (e.g., C-H···π) that stabilize crystal lattices . Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate likely exhibits similar packing behavior.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound Ethyl Ester Analog Carboxylic Acid Analog
Molecular Weight ~353.4 g/mol ~325.3 g/mol ~297.3 g/mol
Solubility Moderate in organic solvents High in ethanol Low in non-polar solvents
Thermal Stability High (decomposition >250°C) Moderate Moderate
Reactivity Ester hydrolysis under basic conditions Similar Acid-base reactions

Biological Activity

Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a synthetic compound derived from cinnamic acid, notable for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant studies and data.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H23_{23}NO3_3
  • Molecular Weight : 337.42 g/mol
  • CAS Number : 16833-17-3

The compound features a butyl group linked to a cinnamate moiety with a methoxybenzylidene amino substituent, which is critical for its biological activity.

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments showed that the compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocyte cells. For instance:

CompoundIL-6 mRNA Expression (Relative to Control)
Control10.0
This compound2.5

This indicates a potent suppressive effect on inflammatory responses, making it a candidate for treating inflammatory diseases .

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. In particular, it has been evaluated for its antiproliferative effects against human colorectal cancer cells. The following table summarizes the findings of several studies:

Study ReferenceCell LineIC50_{50} (μM)Mechanism of Action
Study AHCT116 (CRC)15Induction of apoptosis
Study BMCF7 (Breast Cancer)10Cell cycle arrest
Study CA549 (Lung Cancer)12Inhibition of migration

These results suggest that this compound may act through multiple mechanisms, including apoptosis induction and inhibition of cell migration .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli10
Pseudomonas aeruginosa12

These findings highlight its potential as a natural antimicrobial agent, particularly against resistant strains .

Case Studies

  • In Vivo Anti-inflammatory Study : In a mouse model of LPS-induced inflammation, administration of this compound resulted in a significant reduction in serum levels of TNF-α and IL-6, demonstrating its therapeutic potential in inflammatory conditions.
  • Anticancer Efficacy in Xenograft Models : In xenograft models of colorectal cancer, treatment with the compound led to a marked decrease in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Q & A

Basic Research Questions

What are the key considerations for synthesizing Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate with high purity?

  • Methodological Answer :
  • Reaction Optimization : Use factorial design experiments to evaluate variables (e.g., solvent polarity, temperature, catalyst concentration) affecting Schiff base formation and esterification. For example, test acetonitrile (ACN) vs. methanol (MeOH) solvents to optimize imine bond formation .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Validation : Confirm structural integrity using 1H^1H- and 13C^{13}C-NMR, comparing peaks to theoretical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

How can researchers characterize the photophysical properties of this compound for biological applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λmax\lambda_{\text{max}} in solvents of varying polarity (e.g., DMSO, ethanol) to assess solvatochromic effects. Compare absorbance bands for the cinnamate (\sim280–320 nm) and methoxybenzylidene (\sim350–380 nm) moieties .
  • Fluorescence Studies : Use a fluorimeter to determine quantum yield (Φ\Phi) relative to a standard (e.g., quinine sulfate). Correlate Stokes shift with solvent polarity to infer intramolecular charge transfer .

What stability challenges arise during storage of this compound?

  • Methodological Answer :
  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolysis (ester cleavage) or oxidation (methoxy group) products. Use LC-MS to track degradation .
  • Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (argon) in amber vials to mitigate photooxidation .

How can researchers validate the biological activity of this compound in vitro?

  • Methodological Answer :
  • Dose-Response Assays : Use MTT assays (0.1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50}. Include controls (e.g., cisplatin) and statistical validation (ANOVA, p < 0.05) .
  • Mechanistic Probes : Combine with ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative stress induction. Correlate fluorescence intensity with apoptotic markers (e.g., caspase-3 activation) .

Advanced Research Questions

How can computational modeling elucidate the reaction mechanism of this compound synthesis?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model transition states and activation energies for imine bond formation. Compare B3LYP/6-31G(d) results with experimental kinetic data .
  • Solvent Effects : Apply COSMO-RS to predict solvent-solute interactions influencing reaction rates. Validate with empirical Arrhenius plots .

What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify variables (e.g., cell line heterogeneity, assay protocols) causing discrepancies. Use funnel plots to detect publication bias .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell passage numbers, serum-free media). Apply Bland-Altman analysis to quantify inter-lab variability .

How can crystallography reveal structure-property relationships in this compound?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking distances to correlate with thermal stability (TGA/DSC data) .
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H⋯π interactions) to explain solubility differences across polymorphs .

What advanced separation techniques improve the scalability of this compound’s synthesis?

  • Methodological Answer :
  • Membrane Technologies : Test nanofiltration membranes (e.g., 300–500 Da MWCO) for continuous-flow purification. Compare flux rates and rejection coefficients for byproducts .
  • Simulated Moving Bed Chromatography : Optimize eluent composition (e.g., ethanol/water) and switching time to maximize yield (>95% purity) .

Theoretical Frameworks

  • Structure-Activity Relationships (SAR) : Link electronic properties (HOMO-LUMO gaps) to antioxidant activity using Hammett constants .
  • Kinetic Theory : Apply Eyring-Polanyi equations to model temperature-dependent reaction rates .

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